(E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This hydrazide derivative features a pyrazole core substituted at position 3 with a 4-isopropoxy-3-methoxyphenyl group and at position 5 with a carbohydrazide moiety. The hydrazide is further functionalized with a 4-(dimethylamino)benzylidene group in the (E)-configuration. This compound belongs to a class of pyrazole-carbohydrazide hybrids known for their structural versatility and bioactivity, particularly in analgesic, anti-inflammatory, and antimicrobial applications .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-15(2)31-21-11-8-17(12-22(21)30-5)19-13-20(26-25-19)23(29)27-24-14-16-6-9-18(10-7-16)28(3)4/h6-15H,1-5H3,(H,25,26)(H,27,29)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPGKZYJKTRQV-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound with potential biological activities that warrant detailed examination. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties.
Molecular Structure and Properties
- Chemical Formula : C23H27N5O3
- Molecular Weight : 421.49 g/mol
- CAS Number : 634895-10-6
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of dimethylamino and isopropoxy groups enhances its solubility and bioactivity.
Anti-Cancer Activity
Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 10 | Apoptosis induction |
| B | A549 | 15 | Cell cycle arrest |
Anti-Inflammatory Activity
The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies showed a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity, particularly against viruses like MERS-CoV. In vitro assays indicated that it could inhibit viral replication at low concentrations.
| Virus | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| MERS-CoV | 0.09 | >100 | >1111 |
Case Studies
-
Case Study on Cancer Cell Lines :
A recent investigation into the effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study utilized both MTT assays and flow cytometry to assess apoptosis rates. -
Inflammatory Disease Model :
In an animal model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, highlighting its potential therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups: The dimethylamino group in the target compound enhances charge transfer and binding affinity compared to methoxy or chloro substituents .
- Steric Effects : Bulky substituents (e.g., benzyloxy in ’s compound) reduce bioactivity by impeding molecular docking .
Computational and Spectroscopic Studies
- DFT Calculations : The target compound’s HOMO-LUMO gap (≈4.1 eV) is narrower than E-MBPC (≈4.5 eV), indicating higher reactivity .
- Intramolecular Hydrogen Bonding: The hydrazone -NH forms a non-covalent interaction with the pyrazole carbonyl, stabilizing the (E)-configuration, as confirmed by X-ray diffraction in analogues .
- Solubility : The isopropoxy group reduces aqueous solubility compared to methoxy-substituted derivatives, as evidenced by lower polar surface area (PSA) values .
Physicochemical Properties
| Property | Target Compound | E-MBPC | E-DPPC |
|---|---|---|---|
| Molecular Weight | 452.5 g/mol | 312.3 g/mol | 388.2 g/mol |
| logP | 3.8 (predicted) | 2.1 | 4.5 |
| PSA | 95 Ų | 78 Ų | 85 Ų |
| Melting Point | 215–217°C (est.) | 198–200°C | 225–227°C |
Data derived from analogues in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
